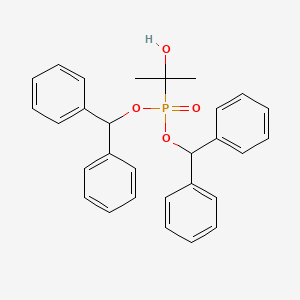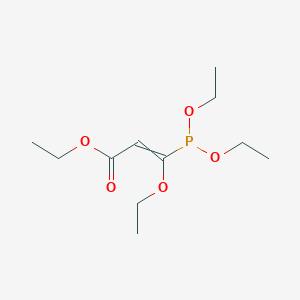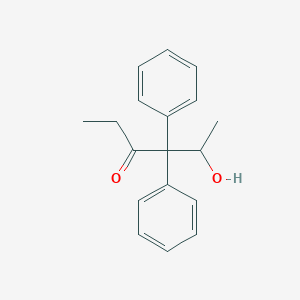
5-Hydroxy-4,4-diphenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4,4-diphenylhexan-3-one is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of a hydroxy group (-OH) and a ketone group (C=O) on a hexane backbone, with two phenyl groups attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4-diphenylhexan-3-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 4,4-diphenyl-3-buten-2-one.
Hydroboration-Oxidation: The next step is the hydroboration-oxidation of 4,4-diphenyl-3-buten-2-one using borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). This step introduces the hydroxy group at the fifth carbon position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Hydroxy-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-diphenylhexanoic acid.
Reduction: Formation of 5-hydroxy-4,4-diphenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
5-Hydroxy-4,4-diphenylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 5-Hydroxy-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of enzymes like cyclooxygenase (COX).
類似化合物との比較
Similar Compounds
4,4-Diphenylhexan-3-one: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
5-Hydroxy-4,4-diphenylpentan-3-one: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
5-Hydroxy-4,4-diphenylhexan-3-one is unique due to the presence of both hydroxy and ketone functional groups on a hexane backbone with two phenyl groups
特性
CAS番号 |
89867-91-4 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
5-hydroxy-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C18H20O2/c1-3-17(20)18(14(2)19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,3H2,1-2H3 |
InChIキー |
UNQBGXSARLDYNF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
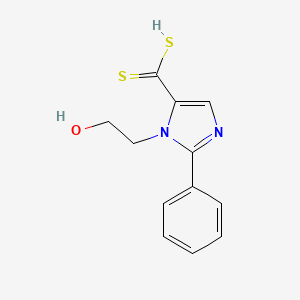
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
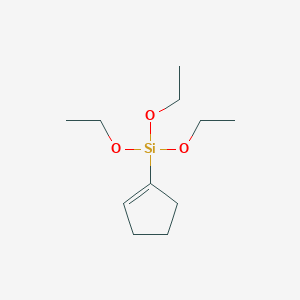
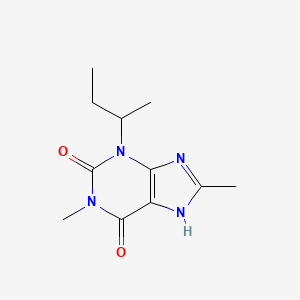
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
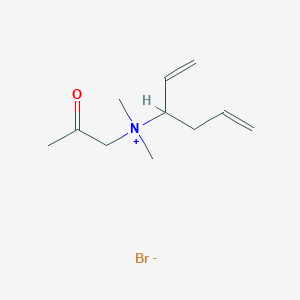
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
